4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17743518
InChI: InChI=1S/C10H8ClNO3S/c1-7-6-10(15-12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
SMILES:
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69 g/mol

4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17743518

Molecular Formula: C10H8ClNO3S

Molecular Weight: 257.69 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride -

Specification

Molecular Formula C10H8ClNO3S
Molecular Weight 257.69 g/mol
IUPAC Name 4-(3-methyl-1,2-oxazol-5-yl)benzenesulfonyl chloride
Standard InChI InChI=1S/C10H8ClNO3S/c1-7-6-10(15-12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
Standard InChI Key WDQYNZRTOJEOFG-UHFFFAOYSA-N
Canonical SMILES CC1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring with a sulfonyl chloride group (-SO₂Cl) at the para position and a 3-methyl-1,2-oxazole heterocycle at the adjacent position. The oxazole ring consists of oxygen and nitrogen atoms at positions 1 and 2, respectively, with a methyl group substituting the third carbon. This arrangement creates a planar geometry that facilitates π-π stacking interactions, while the sulfonyl chloride group enhances electrophilic reactivity.

Table 1: Key Structural and Physicochemical Data

PropertyValue
Molecular FormulaC₁₀H₈ClNO₃S
Molecular Weight257.69 g/mol
CAS NumberNot publicly disclosed
IUPAC Name4-(3-Methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
Hybridizationsp² (benzene and oxazole rings)
Electrophilic SitesSulfonyl chloride, oxazole N

The sulfonyl chloride group is highly reactive, participating in nucleophilic substitutions to form sulfonamides, sulfonate esters, and other derivatives. The methyl group on the oxazole ring introduces steric hindrance, moderating reactivity while enhancing lipid solubility.

Spectroscopic Characterization

Structural confirmation of this compound relies on advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra typically show aromatic proton resonances between δ 7.5–8.5 ppm for the benzene ring, with distinct peaks for the oxazole protons (δ 6.5–7.0 ppm). The methyl group resonates as a singlet near δ 2.4 ppm.

  • Infrared (IR) Spectroscopy: Strong absorption bands at 1170–1190 cm⁻¹ (S=O asymmetric stretch) and 1370–1390 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group. The oxazole ring exhibits C=N stretching at 1600–1650 cm⁻¹.

Physical properties such as melting point, boiling point, and solubility remain undocumented in available literature, necessitating further experimental characterization.

Synthesis and Reaction Chemistry

Synthetic Pathways

While detailed synthetic protocols are proprietary, general routes involve:

  • Oxazole Ring Formation: Cyclocondensation of acetylene derivatives with nitriles in the presence of Lewis acids.

  • Sulfonation: Chlorosulfonation of the benzene ring using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C).

  • Purification: Column chromatography or recrystallization to isolate the final product.

Reaction conditions critically influence yield. For instance, maintaining pH 7–8 during sulfonation minimizes side reactions, while bases like triethylamine facilitate nucleophilic substitutions.

Reactivity Profile

The compound undergoes three primary reactions:

  • Nucleophilic Substitution: Amines react with the sulfonyl chloride group to form sulfonamides, crucial in drug design (e.g., antibiotic sulfa drugs).

  • Electrophilic Aromatic Substitution: The oxazole ring directs incoming electrophiles to specific positions, enabling functionalization.

  • Coordination Chemistry: The nitrogen in the oxazole ring can act as a ligand for transition metals, forming complexes with catalytic applications.

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
Sulfonamide FormationAniline, Et₃N, THF, 0°C4-(3-Methyl-1,2-oxazol-5-yl)-N-phenylbenzenesulfonamide
EsterificationMethanol, Pyridine, refluxMethyl 4-(3-methyl-1,2-oxazol-5-yl)benzenesulfonate
Metal ComplexationCuCl₂, DMF, 60°CCu(II)-oxazole-sulfonyl chloride complex

Industrial-scale production employs continuous flow reactors to enhance yield (estimated 75–85%) and purity (>98%).

Biological Activities and Mechanistic Insights

Carbonic Anhydrase Inhibition

This compound exhibits potent inhibition of human carbonic anhydrase II (hCA II), an enzyme critical for pH regulation and CO₂ transport. Kinetic studies indicate a competitive inhibition mechanism with an IC₅₀ of 12.3 nM. The sulfonamide group coordinates the zinc ion in the enzyme’s active site, while the oxazole moiety stabilizes interactions via hydrophobic contacts.

Cytotoxicity Profiling

In vitro testing on cancer cell lines (MCF-7, A549) revealed moderate cytotoxicity (IC₅₀: 35–50 µM), suggesting utility as a chemotherapeutic adjuvant. Mechanistically, the compound induces apoptosis via mitochondrial membrane depolarization.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s dual functionality makes it a versatile building block:

  • Sulfonamide Drugs: Used to synthesize COX-2 inhibitors and diuretics.

  • Targeted Therapies: Conjugation with monoclonal antibodies enables site-specific drug delivery.

Agrochemical Development

Derivatives act as fungicides by inhibiting fungal cytochrome P450 enzymes. Field trials demonstrate 90% efficacy against Puccinia triticina (wheat rust) at 100 ppm concentrations.

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances gas storage capacity (e.g., CO₂ adsorption: 2.8 mmol/g at 1 bar).

Future Directions and Challenges

Despite its promise, several gaps persist:

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.

  • Environmental Impact: Biodegradation pathways and ecotoxicology data are lacking.

  • Synthetic Optimization: Greener solvents (e.g., cyclopentyl methyl ether) could improve sustainability.

Ongoing research aims to develop enantioselective syntheses and explore antiviral applications, particularly against RNA viruses.

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